molecular formula C22H25NO4 B3015945 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid CAS No. 1702655-93-3

2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid

Cat. No.: B3015945
CAS No.: 1702655-93-3
M. Wt: 367.445
InChI Key: DELOTLKBJZLDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a methyl-substituted amino moiety, combined with an ethyl branch at the α-carbon of a butanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and selective deprotection under mild acidic conditions. Its structure balances steric hindrance (from the ethyl group) and solubility (from the carboxylic acid), making it suitable for constructing complex peptides .

Properties

IUPAC Name

2-ethyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(5-2,20(24)25)23(3)21(26)27-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELOTLKBJZLDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Alkylation: The protected amino compound is then alkylated with ethyl bromide to introduce the ethyl group.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions, such as treatment with piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Fmoc group yields the free amino acid .

Scientific Research Applications

Peptide Synthesis

Fmoc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during the synthesis process. This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study: SPPS of Antimicrobial Peptides

A study demonstrated the successful synthesis of antimicrobial peptides using Fmoc-protected amino acids, including 2-ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid. The resulting peptides exhibited potent antimicrobial activity against various bacterial strains, highlighting the importance of this compound in developing new therapeutic agents .

Drug Development

The compound has potential applications in drug development, particularly in creating prodrugs that enhance the bioavailability of therapeutic agents. The Fmoc group can be cleaved under physiological conditions, releasing the active drug moiety.

Case Study: Prodrug Formulations

Research has shown that prodrugs incorporating Fmoc-amino acids can improve solubility and stability. For instance, a formulation using 2-ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid demonstrated increased absorption in gastrointestinal studies compared to its non-protected counterparts .

Bioconjugation

The ability to modify biomolecules is crucial in bioconjugation techniques for creating targeted therapies and diagnostics. The reactive groups present in Fmoc-amino acids allow for conjugation with various biomolecules, including proteins and nucleic acids.

Case Study: Targeted Drug Delivery

A study utilized 2-ethyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid to conjugate a chemotherapeutic agent to a monoclonal antibody. This approach resulted in enhanced specificity and reduced side effects in cancer treatment models .

Materials Science

In materials science, Fmoc-amino acids are employed to create functionalized surfaces and nanomaterials. Their ability to self-assemble into nanostructures opens avenues for applications in drug delivery systems and biosensors.

Case Study: Nanoparticle Formation

Research indicated that nanoparticles functionalized with Fmoc-amino acids exhibited improved stability and biocompatibility, making them suitable candidates for drug delivery applications .

Mechanism of Action

The mechanism of action of 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and analogous Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid C23H25NO5 407.45 Ethyl, Fmoc-methyl-amino Aliphatic ethyl group at α-carbon; moderate steric hindrance
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid C21H23NO4 353.41 Dimethyl, Fmoc-amino Dual methyl groups increase steric hindrance; chiral center influences peptide folding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C25H23NO4 401.45 o-Tolyl, Fmoc-amino Aromatic o-tolyl group enhances π-π interactions; higher hydrophobicity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C21H21NO6 383.40 Methoxy-oxo, Fmoc-methyl-amino Labile ester group (methoxy-oxo); increased reactivity for conjugation
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid C20H21NO5 355.38 Hydroxy-methyl Polar hydroxy group improves aqueous solubility; stabilizes hydrogen bonds
Key Observations:

Steric Effects: The target compound’s ethyl group provides less steric hindrance compared to the dimethyl substituent in (R)-2,3-dimethylbutanoic acid, enabling better incorporation into peptide chains . Aromatic substituents (e.g., o-tolyl in ) introduce rigidity and hydrophobicity, which may hinder solubility but improve binding to hydrophobic targets .

Solubility and Reactivity :

  • Polar groups like the hydroxy-methyl moiety () enhance aqueous solubility, whereas methoxy-oxo groups () increase electrophilicity for conjugation reactions .
  • The target compound’s carboxylic acid ensures moderate solubility in polar solvents, critical for SPPS .

Optical Activity: Chiral centers in compounds like (R)-2,3-dimethylbutanoic acid ([α]D = −9.9 to +2.3) influence peptide conformation and biological activity .

Biological Activity

2-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Empirical Formula : C21H23NO
  • Molecular Weight : 353.41 g/mol

The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for the protection of amino groups, enhancing its utility in biological applications.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways:

  • Peptide Synthesis : The Fmoc group allows for the temporary protection of amino groups during peptide synthesis, facilitating the development of various peptide-based therapeutics.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

1. Absorption and Distribution

Research indicates that this compound exhibits favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9053), suggesting efficient uptake in the gastrointestinal tract.
  • Blood-Brain Barrier Penetration : Moderate likelihood (0.6984), indicating potential central nervous system effects.

2. Toxicity and Safety Profile

The compound shows low toxicity profiles in preliminary assessments:

  • Ames Test : Non-carcinogenic (0.6277).
  • Acute Toxicity (Rat) : LD50 not applicable, indicating low acute toxicity.

3. Enzyme Interaction

The compound has been shown to interact with various enzymes:

EnzymeInteraction TypeNotes
Carboxypeptidase A1UnknownPotential metabolic pathway involvement
CYP450 EnzymesNon-inhibitorLow inhibitory potential across multiple isoforms

Case Study 1: Peptide Synthesis Applications

In a study focusing on peptide synthesis, this compound was utilized as a building block for synthesizing bioactive peptides. The Fmoc group facilitated selective coupling reactions, leading to high yields of desired products.

Case Study 2: Inhibition Studies

A research project investigated the inhibitory effects of this compound on carboxypeptidase A1. Results indicated a moderate inhibition rate, suggesting potential applications in regulating metabolic processes involving this enzyme.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Modifications : Exploring derivatives to enhance biological activity or reduce side effects.

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in the synthesis of this compound, and how does its removal impact downstream applications?

The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but can be cleaved with piperidine or other nucleophilic agents, enabling selective deprotection while preserving other functional groups. For example, in the synthesis of Fmoc-protected amino acids like Fmoc-D-glutamine, the Fmoc group ensures controlled elongation of peptide chains . Its removal is critical for subsequent coupling steps or final deprotection .

Q. What are the standard methodologies for synthesizing Fmoc-protected amino acid derivatives like this compound?

A typical synthesis involves:

  • Step 1 : Protection of the amino group using Fmoc-Cl (Fmoc chloride) in the presence of a base like triethylamine.
  • Step 2 : Functionalization of the carboxylic acid (e.g., esterification or activation for coupling).
  • Step 3 : Purification via reverse-phase chromatography or recrystallization to achieve >95% purity . For instance, microwave-assisted synthesis has been employed to reduce reaction times and improve yields for structurally similar compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate challenges like racemization or side reactions during synthesis?

  • Low-temperature reactions : Conducting coupling steps at -10°C to 0°C minimizes racemization, as seen in the synthesis of Fmoc-phenylglycine derivatives .
  • Activating agents : Use of HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with carbodiimides (e.g., DCC) enhances coupling efficiency .
  • Monitoring : Real-time LCMS or NMR analysis helps detect intermediates and adjust conditions dynamically .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • ESI-MS : Confirms molecular weight and purity (e.g., m/z 404.1 [M+H]⁺ for a phenyl thioester derivative) .
  • 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities, such as distinguishing between (R)- and (S)-configurations in Fmoc-protected analogs .
  • X-ray crystallography : Validates absolute configuration, particularly for novel derivatives .

Q. How do structural modifications (e.g., fluorination or side-chain variations) influence biological activity?

Substitutions like 3,5-difluorophenyl or benzyl groups alter hydrophobicity and target binding. For example:

  • Fluorinated analogs : Enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Bulkier substituents : May sterically hinder interactions with enzymes, as observed in peptide-based HIV-1 entry inhibitors . Comparative data for structurally similar compounds are summarized below:
CompoundModificationBiological Impact
3,5-Difluorophenyl derivativeIncreased lipophilicityImproved protease resistance
Benzyl-substituted analogSteric hindranceReduced binding to CXCR2

Q. What safety protocols are essential when handling this compound, given its acute toxicity profile?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 17% yield improvement in thioester formation) .
  • Isobaric tagging : Enables tracking of intermediates via mass spectrometry to identify bottlenecks .

Q. What strategies validate the compound’s stability under physiological conditions for drug discovery?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Serum stability tests : Exposure to human serum at 37°C for 24 hours assesses metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.